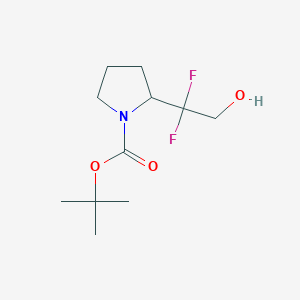
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a difluoro-hydroxyethyl moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoro-hydroxyethyl reagents under specific conditions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs and therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro-hydroxyethyl moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrrolidine ring provides structural stability and enhances the compound’s ability to bind to its targets.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: This compound has similar structural features but differs in the position and number of fluorine atoms.
Biologische Aktivität
Tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate is a synthetic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl group, and a difluoro-hydroxyethyl moiety. Its molecular formula is C11H19F2NO3, and it has a molecular weight of approximately 251.27 g/mol. The presence of fluorine atoms enhances its reactivity and biological activity, making it a candidate for various applications in scientific research and industry.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C11H19F2NO3 |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | This compound |
| Physical Form | Powder |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The difluoro-hydroxyethyl group plays a crucial role in enhancing binding affinities with molecular targets, which may lead to altered biological responses. This mechanism is vital for understanding its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially altering metabolic pathways.
- Protein Interactions : The compound's ability to interact with proteins suggests it may influence various biological processes, including signal transduction and cellular responses.
Case Studies and Research Findings
- Antiviral Activity : In a study evaluating various N-heterocycles, compounds similar to this compound demonstrated promising antiviral properties against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV). The efficacy was measured in terms of EC50 values, indicating the concentration required to inhibit viral replication by 50% .
- Inhibition Studies : Inhibitory effects on enzymes involved in metabolic pathways were observed in vitro. The difluoro substitution was noted to enhance the specificity and potency of the compound against target enzymes compared to other structural analogs .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using CC50 values (the concentration that kills 50% of the cell population). Lower CC50 values indicate higher cytotoxicity; thus, compounds with similar structures showed varied levels of cytotoxicity depending on their functional groups .
Eigenschaften
Molekularformel |
C11H19F2NO3 |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
tert-butyl 2-(1,1-difluoro-2-hydroxyethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-5-8(14)11(12,13)7-15/h8,15H,4-7H2,1-3H3 |
InChI-Schlüssel |
HOOIUVWSRGTKKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















